Bis[3-(diethylamino)phenyl]methanone
Description
Bis[3-(diethylamino)phenyl]methanone (CAS No. 90-93-7) is a benzophenone derivative featuring two 3-(diethylamino)phenyl substituents. The diethylamino groups confer electron-donating properties, enhancing lipophilicity and influencing molecular interactions in biological and material systems. This compound serves as a precursor for dyes, pharmaceuticals, and organic semiconductors due to its tunable electronic profile .
Properties
CAS No. |
95612-32-1 |
|---|---|
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bis[3-(diethylamino)phenyl]methanone |
InChI |
InChI=1S/C21H28N2O/c1-5-22(6-2)19-13-9-11-17(15-19)21(24)18-12-10-14-20(16-18)23(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI Key |
BMLZTHGBTGGBIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Bis[3-(diethylamino)phenyl]methanone is typically synthesized through the Friedel-Crafts acylation of diethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]
In industrial settings, the synthesis is carried out under controlled conditions to ensure high yield and purity. The reaction is typically conducted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Chemical Reactions Analysis
Bis[3-(diethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis[3-(diethylamino)phenyl]methanone has a wide range of applications in scientific research:
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the production of inks, coatings, and plastics due to its excellent light-absorbing properties
Mechanism of Action
The mechanism of action of Bis[3-(diethylamino)phenyl]methanone involves its ability to absorb light and transfer energy to other molecules. This property makes it an effective photosensitizer. Upon absorption of light, the compound undergoes a transition to an excited state, which can then transfer energy to nearby molecules, initiating photochemical reactions. This mechanism is particularly useful in applications such as photodynamic therapy and photopolymerization .
Comparison with Similar Compounds
Structural Analogues with Amino and Schiff Base Substituents
Key Compounds:
- Bis(3-aminophenyl)methanone (CAS: 611-79-0): Contains primary amino groups, increasing polarity and hydrogen-bonding capacity compared to diethylamino groups. This compound is used in polymer synthesis but exhibits lower lipophilicity .
- Bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone: A Schiff base derivative with hydroxyl and imine groups. Demonstrates antifungal and antibacterial activity (MIC: 12.5–25 µg/mL against Candida albicans), attributed to its planar structure and hydrogen-bonding interactions .
- {3,4-Bis-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}phenyl methanone: Another Schiff base with methoxy and hydroxyl groups. Exhibits enhanced bioactivity due to chelation with metal ions, relevant in antimicrobial applications .
Table 1: Substituent Effects on Bioactivity
Heterocyclic and Thiadiazole Derivatives
Key Compounds:
- Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1): Incorporates thiadiazole rings, enabling π-π stacking and hydrogen bonding. Shows antibiofilm activity (IC50: 8–32 µg/mL against Staphylococcus aureus) and efflux pump inhibition .
- 2-Amino-3-benzoylthiophenes: Replace benzophenone with thiophene. Critical for adenosine A1 receptor binding (EC50: 0.1–10 µM), where the keto carbonyl and amino groups are essential for allosteric modulation .
Trifluoromethyl and Halogen-Substituted Analogues
Key Compounds:
- Phenyl(3-(trifluoromethyl)phenyl)methanone (CAS: 728-81-4): Trifluoromethyl groups are electron-withdrawing, reducing electron density on the benzophenone core. Used in UV stabilizers and organic electronics .
- 3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-ylmethanone: Combines halogen and methoxy groups for enhanced pharmacokinetics. Shows promise in kinase inhibition (IC50: <1 µM for EGFR) .
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